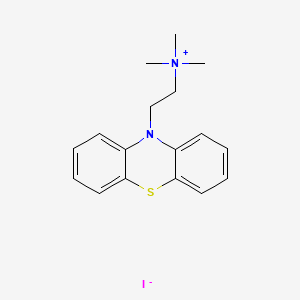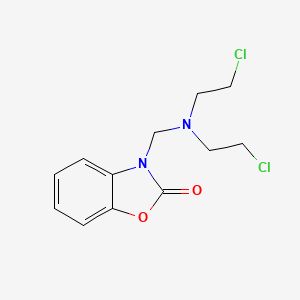
2-Benzoxazolinone, 3-(bis(2-chloroethyl)aminomethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Benzoxazolinone, 3-(bis(2-chloroethyl)aminomethyl)- is a chemical compound with the molecular formula C12-H14-Cl2-N2-O2 and a molecular weight of 289.18 . This compound is part of the benzoxazolinone family, which is known for its diverse biological activities and applications in various fields such as medicine and agriculture .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzoxazolinone, 3-(bis(2-chloroethyl)aminomethyl)- typically involves the reaction of 2-aminophenol with carbonic acid derivatives such as phosgene, carbonates, carbamates, or urea . One common method is the Hofmann rearrangement of salicylamide using trichloroisocyanuric acid as the chlorinating agent . This reaction is carried out under continuous-flow conditions to avoid solid accumulation and to produce the desired material in high purity .
Industrial Production Methods
In industrial settings, the production of 2-Benzoxazolinone, 3-(bis(2-chloroethyl)aminomethyl)- can be scaled up using similar synthetic routes. The use of trichloroisocyanuric acid is favored due to its high thermal stability and active chlorine content, making it an efficient and easy-to-handle reagent for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
2-Benzoxazolinone, 3-(bis(2-chloroethyl)aminomethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzoxazolinone core.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include trichloroisocyanuric acid, sodium hypochlorite, N-bromosuccinimide, and other halogenating agents . The reactions are typically carried out in organic solvents such as acetone, acetonitrile, ethyl acetate, methanol, and toluene .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, chlorination of 2-benzoxazolinone can yield 5-chloro derivatives .
Applications De Recherche Scientifique
2-Benzoxazolinone, 3-(bis(2-chloroethyl)aminomethyl)- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-Benzoxazolinone, 3-(bis(2-chloroethyl)aminomethyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit bacterial growth by interfering with essential cellular processes . In cancer research, it is believed to exert its effects by inducing apoptosis in cancer cells through the activation of specific signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Benzoxazolinone: A parent compound with similar biological activities.
5-Chloro-2-benzoxazolinone: A derivative with enhanced antibacterial properties.
3-Methyl-2-benzoxazolinone: Another derivative with distinct chemical properties.
Uniqueness
2-Benzoxazolinone, 3-(bis(2-chloroethyl)aminomethyl)- is unique due to its bis(2-chloroethyl)aminomethyl group, which imparts specific chemical and biological properties that are not present in other benzoxazolinone derivatives .
Propriétés
Numéro CAS |
7751-31-7 |
|---|---|
Formule moléculaire |
C12H14Cl2N2O2 |
Poids moléculaire |
289.15 g/mol |
Nom IUPAC |
3-[bis(2-chloroethyl)aminomethyl]-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C12H14Cl2N2O2/c13-5-7-15(8-6-14)9-16-10-3-1-2-4-11(10)18-12(16)17/h1-4H,5-9H2 |
Clé InChI |
KDKINIHDQKJCMG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N(C(=O)O2)CN(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-methoxy-3-[(3-methyl-4-nitrophenoxy)methyl]phenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B13756531.png)
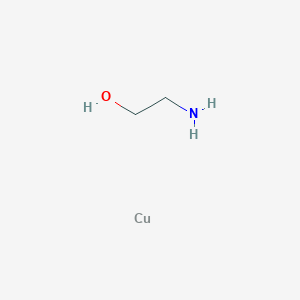
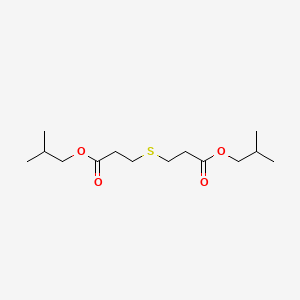
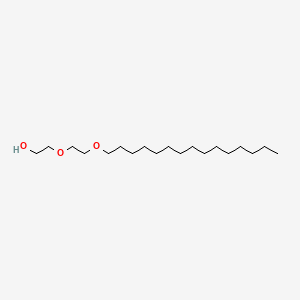

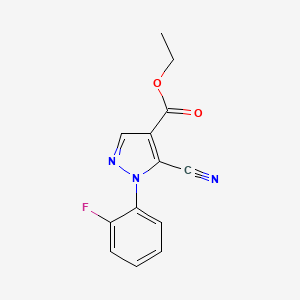
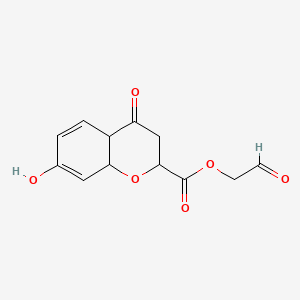

![Piperazine,1-[bis(hydroxyimino)ethyl]-4-methyl-(9ci)](/img/structure/B13756582.png)
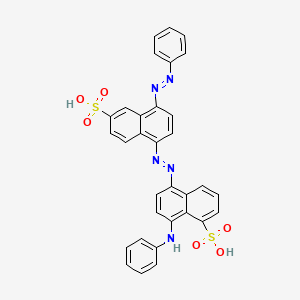
![Benzothiazole, 5-chloro-2-[2-[(5-chloro-2-benzothiazolyl)methylene]butylidene]-3-ethyl-2,3-dihydro-](/img/structure/B13756590.png)
